molecular formula C17H15ClN6O2 B2548668 (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone CAS No. 2034363-56-7

(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

Cat. No. B2548668
CAS RN: 2034363-56-7
M. Wt: 370.8
InChI Key: SWOBSRSMJGANIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C17H15ClN6O2 and its molecular weight is 370.8. The purity is usually 95%.
BenchChem offers high-quality (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Transformation of Heterocyclic Compounds

Research on heterocyclic compounds similar to the one has shown applications in the study of monoamine oxidase B (MAO-B) inhibitors. For example, compounds with structures involving chlorophenyl, pyrimidinyl, and pyrrolidinyl groups have been investigated for their potential to inactivate MAO-B, a target for treating neurological conditions. These studies indicate the importance of structural modifications to influence the reversible or irreversible inhibition of MAO-B (Ding & Silverman, 1993).

Imaging Agents for Parkinson's Disease

Compounds incorporating chloropyrimidinyl and pyrrolidinyl moieties have been explored for their utility as positron emission tomography (PET) imaging agents. Specifically, derivatives have been synthesized for imaging the LRRK2 enzyme in Parkinson's disease, highlighting the role of such compounds in developing diagnostic tools for neurodegenerative diseases (Wang et al., 2017).

Synthesis and Characterization of Novel Compounds

Research involving the synthesis and characterization of novel compounds with structures incorporating pyrimidinyl and pyrrolidinyl units has been conducted. These studies aim to understand the chemical properties and potential applications of such compounds in various domains, including materials science and pharmaceutical research. The synthesis techniques and characterization methods provide insights into the design of new molecules with specific properties (Mabkhot et al., 2015).

Anticancer and Antimicrobial Agents

The exploration of heterocyclic compounds for their potential as anticancer and antimicrobial agents is an active area of research. Compounds with structural elements similar to the compound have been evaluated for their biological activities, indicating the relevance of such molecules in developing new therapeutic agents. These studies demonstrate the versatility of heterocyclic compounds in addressing various health-related challenges (Katariya et al., 2021).

properties

IUPAC Name

[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-(2-phenyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN6O2/c18-12-8-19-17(20-9-12)26-14-6-7-23(11-14)16(25)15-10-21-24(22-15)13-4-2-1-3-5-13/h1-5,8-10,14H,6-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWOBSRSMJGANIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C3=NN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.